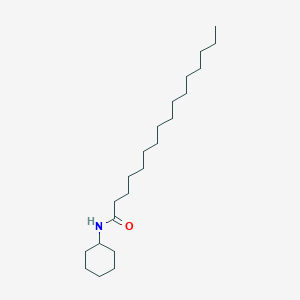

![molecular formula C4H6F2O B3393122 [(1S)-2,2-difluorocyclopropyl]methanol CAS No. 1887036-19-2](/img/structure/B3393122.png)

[(1S)-2,2-difluorocyclopropyl]methanol

Vue d'ensemble

Description

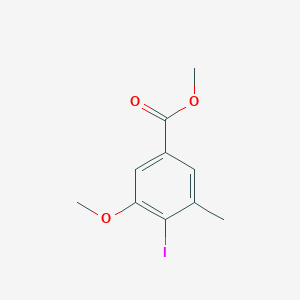

“[(1S)-2,2-difluorocyclopropyl]methanol” is a chemical compound with the molecular formula C4H6F2O . It has an average mass of 108.087 Da and a monoisotopic mass of 108.038673 Da .

Molecular Structure Analysis

The molecular structure of “[(1S)-2,2-difluorocyclopropyl]methanol” consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“[(1S)-2,2-difluorocyclopropyl]methanol” is a liquid at room temperature . The compound is stored at room temperature and shipped at room temperature .Applications De Recherche Scientifique

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier, facilitating high purity hydrogen production through various processes such as steam reforming, partial oxidation, and autothermal reforming. Innovations in catalyst development and reactor technology are crucial for improving the efficiency and sustainability of hydrogen production from methanol. Copper-based catalysts are popular for their high activity and selectivity, but they face challenges like deactivation and low stability. Novel reactor designs like porous copper fiber sintered-felt and monolith structures offer advantages in terms of surface area and energy efficiency. This research is instrumental in advancing the hydrogen-methanol economy, contributing to cleaner energy solutions (García et al., 2021).

Methanol in Fuel Cells

Direct methanol fuel cells (DMFCs) are emerging as a promising technology for various applications, albeit facing challenges such as methanol crossover, which affects efficiency. Understanding the influence of methanol crossover and developing methanol-impermeable polymer electrolytes are key areas of research. This work contributes to making DMFCs a viable alternative to internal combustion engines, thereby supporting the shift towards more sustainable energy sources (Heinzel & Barragán, 1999).

Methanol as a Chemical Marker in Transformers

Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. The generation of methanol and its correlation with the degradation of insulating paper offers a non-invasive method for monitoring transformer health. This application of methanol aids in the early detection of potential failures, enhancing the reliability and lifespan of power transformers (Jalbert et al., 2019).

Methanol as an Alternative Fuel

The use of methanol as an alternative fuel in spark ignition engines has been analyzed, showing that methanol fuels burn cleaner and more efficiently than traditional fuels, albeit with higher emissions of aldehydes. The review highlights the need for minor modifications to fuel systems for methanol use and points out the benefits of methanol's clean-burning properties, which contribute to lower emissions and a reduced environmental impact (Kowalewicz, 1993).

Safety and Hazards

The safety information for “[(1S)-2,2-difluorocyclopropyl]methanol” indicates that it is a hazardous substance. It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Propriétés

IUPAC Name |

[(1S)-2,2-difluorocyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSMTBBIZDHSG-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S)-2,2-difluorocyclopropyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3393087.png)

![7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3393092.png)

![1-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B3393127.png)

![(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic Acid](/img/structure/B3393131.png)

![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393134.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3393137.png)